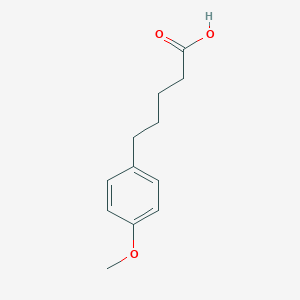

5-(4-Methoxyphenyl)pentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-methoxyphenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-15-11-8-6-10(7-9-11)4-2-3-5-12(13)14/h6-9H,2-5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPOHJSGSYVQSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10322523 | |

| Record name | 5-(4-methoxyphenyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10322523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7508-04-5 | |

| Record name | 7508-04-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(4-methoxyphenyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10322523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 4 Methoxyphenyl Pentanoic Acid and Its Derivatives

Established Laboratory Synthetic Pathways for 5-(4-Methoxyphenyl)pentanoic Acid

The synthesis of this compound can be achieved through various established laboratory methods. One common approach involves the Friedel-Crafts acylation of anisole (B1667542) with glutaric anhydride (B1165640). This reaction is typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), in an appropriate solvent like toluene (B28343). The initial product, 5-(4-methoxyphenyl)-5-oxopentanoic acid, can then be reduced to the desired this compound.

Another synthetic route utilizes the reaction of 4-iodoaniline (B139537) with 5-bromopentanoyl chloride. This reaction, conducted in the presence of a base like triethylamine (B128534) in a solvent such as toluene, yields 5-bromo-N-(4-iodophenyl)pentanamide. Subsequent cyclization and further transformations can lead to the formation of the pentanoic acid derivative.

Synthesis of Chemically Modified Derivatives Incorporating the 4-Methoxyphenyl (B3050149) Pentanoic Acid Moiety

The 4-methoxyphenyl pentanoic acid scaffold serves as a versatile building block for the synthesis of a wide range of chemically modified derivatives with potential applications in various fields, including medicinal chemistry.

Formation of N-(4-Methoxyphenyl)pentanamide through Amidation Reactions

N-(4-Methoxyphenyl)pentanamide can be synthesized through a direct amidation reaction between this compound and 4-anisidine. nih.govnih.gov This reaction is typically facilitated by a coupling agent, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The reaction is usually carried out in a suitable organic solvent, such as dichloromethane (B109758) (CH2Cl2), at room temperature. nih.gov This synthetic approach has been utilized to create simplified analogs of existing drugs for the investigation of their biological activities. nih.govnih.govresearchgate.netconsensus.app

A study focused on creating a simplified derivative of albendazole (B1665689) prepared N-(4-methoxyphenyl)pentanamide by reacting pentanoic acid with 4-anisidine. nih.gov The reaction mixture, containing DMAP and EDCI in CH2Cl2, was stirred at room temperature for four hours. nih.gov The resulting product was then purified for further analysis. nih.gov

| Reactants | Reagents | Solvent | Reaction Time | Product |

| Pentanoic acid, 4-anisidine | 4-dimethylaminopyridine (DMAP), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) | Dichloromethane (CH2Cl2) | 4 hours | N-(4-Methoxyphenyl)pentanamide |

Preparation of Aromatic Substituted γ- and δ-Ketoxime Esters, including 5-Hydroxyimino-5-(4-methoxyphenyl)-pentanoic Acid Methyl Ester

Aromatic substituted γ- and δ-ketoxime esters, including 5-hydroxyimino-5-(4-methoxyphenyl)-pentanoic acid methyl ester, have been synthesized from their corresponding keto esters. dergipark.org.trdergipark.org.tr The synthesis involves the reaction of the keto ester with hydroxylamine (B1172632) hydrochloride in a suitable solvent. dergipark.org.tr This method has been shown to produce the desired oxime esters in high yields, predominantly as the (E)-isomer. dergipark.org.tr

For the synthesis of 5-hydroxyimino-5-(4-methoxyphenyl)-pentanoic acid methyl ester, the starting material, 5-oxo-5-(4-methoxyphenyl)pentanoic acid methyl ester, is reacted with hydroxylamine hydrochloride. dergipark.org.tr The structure of the resulting product has been confirmed using various spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry. dergipark.org.tr

| Starting Material | Reagent | Product | Yield |

| 5-oxo-5-(4-methoxyphenyl)pentanoic acid methyl ester | Hydroxylamine hydrochloride | 5-Hydroxyimino-5-(4-methoxyphenyl)-pentanoic acid methyl ester | 70% |

Complex Multi-Step Syntheses of Advanced Pentanoic Acid Derivatives (e.g., (3S)-5,5-difluoro-3-[[(2S)-2-[[2-(4-methoxyphenyl)-2-phenoxy-acetyl]amino]-4-methyl-pentanoyl]amino]-2-oxo-pentanoic acid)

The synthesis of complex pentanoic acid derivatives often involves multi-step reaction sequences. For instance, the synthesis of a gonadotropin-releasing hormone (GnRH) antagonist, which incorporates a modified pentanoic acid moiety, was achieved in two main stages. nih.gov The first stage involved the solid-phase synthesis of the peptide backbone, [Ac-D-Nal1, D-Cpa2, D-Pal3, Arg5, D-Glu6, D-Ala10]-GnRH. nih.gov The second stage was a Friedel-Crafts acylation of anisole with the glutamic acid residue at position 6 of the peptide. nih.gov This resulted in the formation of D-2-amino-5-oxo-5-(4-methoxyphenyl)pentanoic acid within the peptide structure. nih.gov

Another example of a complex synthesis is the preparation of 5-(4-acetyl Current time information in Bangalore, IN.consensus.appdiazepan-1-yl)pentanoic acid [5-(4-methoxyphenyl)-1H-pyrazol-3-yl] amide. acs.org This synthesis involved the coupling of 5-bromo-2-methylpentanoic acid with 5-amino-3-(4-methoxyphenyl)pyrazole-1-carboxylic acid tert-butyl ester. acs.org The use of a Boc-protected pyrazole (B372694) was necessary to prevent acylation at the endocyclic nitrogen of the pyrazole. acs.org

Derivatization to 5-(4-Methoxyphenyl)-5-oxopentanoic Acid

5-(4-Methoxyphenyl)-5-oxopentanoic acid is a key intermediate in the synthesis of various derivatives. clockss.orglookchem.cnchemicalbook.comchemscene.com It can be prepared through the Friedel-Crafts acylation of anisole with glutaric anhydride in the presence of anhydrous aluminum chloride (AlCl3) in a solvent like toluene. clockss.org The reaction mixture is typically stirred at room temperature and then warmed to complete the reaction. clockss.org The resulting keto acid can be isolated and purified for use in subsequent synthetic steps. clockss.org This compound is commercially available from various suppliers. chemicalbook.comchemscene.com

| Reactants | Catalyst | Solvent | Product |

| Glutaric anhydride, Anisole | Anhydrous Aluminum Chloride (AlCl3) | Toluene | 5-(4-Methoxyphenyl)-5-oxopentanoic acid |

Synthetic Routes for Related Pentanoic Acid Structures from Diverse Precursors

Various synthetic strategies have been developed to access related pentanoic acid structures from a range of precursor molecules. For example, the asymmetric synthesis of (3S)-hydroxy-5-phenylpentanoic acid has been achieved through an aldol (B89426) addition of (R)-acetyloxazolidinone with 3-phenylpropanal. nih.gov The resulting diastereomers can be separated, and the chiral auxiliary removed to yield the desired acid. nih.gov

In another approach, the synthesis of AM-toxin I analogs involved the preparation of homologs of L-2-amino-5-(p-methoxyphenyl)pentanoic acid. oup.comoup.com These amino acids were synthesized from 2-(p-methoxyphenyl)ethyl or butylmalonic acid, followed by optical resolution using Aspergillus acylase. oup.com

Furthermore, the synthesis of chiral hex-5-yn-2-ones, which are precursors to photosynthetic hydroporphyrins, has been developed. rsc.org These routes often employ methods like the Schreiber-modified Nicholas reaction to establish the required stereocenters. rsc.org

The synthesis of irbesartan, a drug containing a spirocycle, involves the acylation of tetramethylene glycine (B1666218) with pentanoyl chloride. mdpi.com This demonstrates the use of pentanoic acid derivatives in the construction of complex pharmaceutical agents.

Development of Stereoselective and Asymmetric Synthesis Strategies for Enantiomerically Pure this compound Derivatives

The synthesis of enantiomerically pure derivatives of this compound is a critical area of research, driven by the often-differentiated biological activities of individual stereoisomers. Methodologies to achieve high levels of stereocontrol include the use of chiral auxiliaries, asymmetric catalysis, and biocatalysis. These strategies are paramount in producing compounds with specific three-dimensional arrangements, which is often a prerequisite for potent and selective pharmacological activity.

A notable approach for achieving stereoselectivity in structures analogous to this compound derivatives is the use of chiral auxiliaries, such as in the Evans aldol reaction. This methodology has been successfully applied to the synthesis of chiral hydroxy-phenylpentanoic acids. mdpi.comresearchgate.net For instance, the asymmetric synthesis of (3S)-hydroxy-5-phenylpentanoic acid has been accomplished through the aldol addition of an (R)-acetyloxazolidinone with 3-phenylpropanal. mdpi.comresearchgate.net This reaction yields diastereomers that can be separated, followed by the removal of the chiral auxiliary to provide the enantiomerically enriched acid. mdpi.comresearchgate.net The resulting acid can then be converted into other derivatives, such as a Weinreb amide, which serves as a versatile intermediate for the synthesis of various natural products with high optical purity. mdpi.comresearchgate.net

Another powerful strategy involves substrate-controlled stereoselective reductions. For example, in the synthesis of complex molecules, the reduction of a ketone can be directed by the stereochemistry of a nearby chiral center. The use of bulky reducing agents like L-selectride has been shown to produce high diastereoselectivity in the reduction of 4-oxo α-amino acid derivatives, preventing undesired side reactions such as lactonization. acs.org

Enzymatic and chemoenzymatic methods also present a highly efficient route to enantiopure compounds. Carbon-nitrogen lyases, for instance, have been utilized in the asymmetric synthesis of noncanonical amino acids. d-nb.info These biocatalysts can exhibit broad substrate promiscuity, enabling the synthesis of a variety of chiral compounds with excellent enantioselectivity. d-nb.info

While specific examples detailing the asymmetric synthesis of this compound are not extensively documented in the provided results, the principles from related syntheses offer a clear roadmap. For example, the synthesis of 5-Hydroxyimino-5-(4-methoxyphenyl)-pentanoic acid methyl ester has been reported, although without a focus on stereoselectivity. dergipark.org.tr The introduction of chirality in such a molecule could be envisioned through asymmetric hydrogenation of the oxime or the use of a chiral catalyst in its formation.

The following table summarizes key findings from research on stereoselective synthesis applicable to derivatives of this compound, based on analogous structures.

| Precursor/Starting Material | Key Reagent/Catalyst | Product | Yield | Enantiomeric/Diastereomeric Excess | Reference |

| (R)-acetyloxazolidinone and 3-phenylpropanal | TiCl₄, i-Pr₂NEt | (3'S,4R)- and (3'R,4R)-aldol adducts | 49% (3'S,4R), 9% (3'R,4R) | Not specified | mdpi.comresearchgate.net |

| (3'R,4S)-imide | LiOH, H₂O₂ | (S)-3-hydroxy-5-phenylpentanoic acid | 89% | Not specified | mdpi.comresearchgate.net |

| 4-oxo α-amino acid derivative | L-selectride | (2S,4R)-allylic alcohol | 75% | 8:1 dr | acs.org |

| Weinreb amide 7 | Anion of dimethyl methylphosphonate | β-ketophosphonate ester 8 | 72% | Not applicable | acs.org |

Chemical Derivatization and Functionalization Strategies

Esterification and Amidation Reactions for Diverse Analog Preparation

The carboxylic acid moiety is a prime target for derivatization, readily undergoing esterification and amidation to produce a wide array of analogs. These reactions are fundamental in medicinal chemistry for creating prodrugs, enhancing cell permeability, and exploring structure-activity relationships.

Esterification: The conversion of the carboxylic acid to an ester can be accomplished through various standard methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common approach. For more sensitive substrates, milder conditions are employed. For instance, methyl esters of related structures, such as 5-(4-methoxy-phenyl)-5-oxo-pentanoic acid methyl ester, are well-documented. sigmaaldrich.comdergipark.org.tr The synthesis of n-butyl esters from various carboxylic acids has been successfully achieved using reagents like triphenylphosphine (B44618) diiodide (Ph₃PI₂) or triphenylphosphine dibromide (Ph₃PBr₂) in the presence of 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net

Amidation: The formation of amides from 5-(4-methoxyphenyl)pentanoic acid introduces a key functional group that can participate in hydrogen bonding, significantly influencing the molecule's biological interactions. Amide synthesis typically requires the activation of the carboxylic acid. Common coupling agents include carbodiimides like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), often used in conjunction with an activator such as DMAP. nih.gov This method was utilized to prepare N-(4-methoxyphenyl)pentanamide from pentanoic acid and 4-anisidine. nih.gov Another efficient reagent for forming amides from carboxylic acids and amines, even in the presence of water, is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). glsciences.com A specific derivative, this compound (methoxy)(methyl)amide, has also been synthesized. molaid.com These reactions pave the way for creating diverse libraries of amide analogs for various research applications. acs.org

| Derivative Type | Reagents/Conditions | Resulting Functional Group | Reference |

| Methyl Ester | Methanol (B129727), Acid Catalyst | -COOCH₃ | sigmaaldrich.comdergipark.org.tr |

| n-Butyl Ester | n-Butanol, Ph₃PBr₂/Ph₃PI₂, DMAP | -COOC₄H₉ | researchgate.net |

| Amide | Amine, EDCI, DMAP | -CONHR | nih.gov |

| Amide | Amine, DMT-MM | -CONHR | glsciences.com |

| (Methoxy)(methyl)amide | (Methoxy)methylamine, Coupling agent | -CON(OCH₃)CH₃ | molaid.com |

Modifications of the Pentanoic Acid Aliphatic Side Chain

The five-carbon aliphatic chain serves as a flexible spacer and its modification can impact the molecule's conformation and interaction with biological targets. Strategies for its alteration include the introduction of substituents, changes in chain length, and the creation of unsaturation.

Homologation, the process of altering the chain length, has been explored for related amino acid derivatives. For example, lower and higher homologs of L-2-amino-5-(p-methoxyphenyl)pentanoic acid, namely the butanoic and hexanoic acid analogs, have been synthesized to study the effect of the side chain's methylene (B1212753) length on biological activity. oup.com

Functional groups can also be introduced along the chain. For instance, a bromine atom and a methyl group have been incorporated into a pentanoic acid backbone to create 5-bromo-2-methylpentanoic acid, which can then be used in further synthetic steps. acs.org The introduction of a cyano group onto a pentenoic acid derivative has also been reported, highlighting the potential for diverse functionalization. ontosight.ai Furthermore, reactions can be targeted at specific positions, such as the formation of an oxime at the C-5 position of a related pentanoic acid ester, converting a keto group into a hydroxyimino group. dergipark.org.tr

| Modification Strategy | Example of Resulting Structure/Derivative | Purpose/Significance | Reference |

| Chain Length Modification | L-2-amino-4-(p-methoxyphenyl)butanoic acid | Study of side chain length on activity | oup.com |

| Substitution | 5-Bromo-2-methylpentanoic acid | Introduction of new reactive handles | acs.org |

| Functional Group Addition | 4-Cyano-5,5-bis(4-methoxyphenyl)pentanoic acid ethyl ester | Altering electronic properties and reactivity | ontosight.ai |

| Carbonyl Derivatization | 5-Hydroxyimino-5-(4-methoxyphenyl)-pentanoic acid methyl ester | Introduction of a new functional group (oxime) | dergipark.org.tr |

Electrophilic and Nucleophilic Substitutions on the 4-Methoxyphenyl (B3050149) Aromatic Ring

The 4-methoxyphenyl ring is the third key area for derivatization. The nature of the substituent, a methoxy (B1213986) group, largely dictates the type and position of further substitutions.

Electrophilic Aromatic Substitution: The methoxy (-OCH₃) group is a powerful electron-donating group, which activates the aromatic ring towards electrophilic attack. wikipedia.org It directs incoming electrophiles to the positions ortho and para to itself. Since the para position is occupied by the pentanoic acid chain, electrophilic substitution on this compound is expected to occur at the ortho positions (C-3 and C-5). Standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can be employed to introduce a variety of functional groups. rahacollege.co.in For example, Friedel-Crafts acylation of anisole (B1667542) (methoxybenzene), a similar structure, is a well-established reaction. stackexchange.com

Nucleophilic Aromatic Substitution: Generally, nucleophilic aromatic substitution on an electron-rich ring like anisole is challenging. However, under specific conditions, the methoxy group itself can be the target of nucleophilic displacement. smolecule.com Research has shown that the methoxy group in ortho-methoxy benzoic acids can be displaced by organolithium or Grignard reagents. researchgate.net For instance, (4-methoxyphenyl)magnesium bromide has been used to displace a fluoro or methoxy group ortho to a carboxylic acid group in a nucleophilic aromatic substitution reaction. researchgate.net This suggests that similar transformations might be possible on the this compound backbone, allowing for the introduction of new aryl or alkyl groups at the C-4 position of the phenyl ring, though this would result in the loss of the methoxy substituent.

| Reaction Type | Expected Position of Substitution | Potential Reagents | Potential Product Feature | Reference |

| Electrophilic Nitration | C-3 and/or C-5 | HNO₃/H₂SO₄ | Introduction of a nitro group (-NO₂) | rahacollege.co.in |

| Electrophilic Halogenation | C-3 and/or C-5 | Br₂/FeBr₃ | Introduction of a bromo group (-Br) | rahacollege.co.in |

| Friedel-Crafts Acylation | C-3 and/or C-5 | Acyl chloride/AlCl₃ | Introduction of an acyl group (-COR) | stackexchange.com |

| Nucleophilic Substitution | C-4 (displacement of methoxy) | Organolithium/Grignard reagents | Replacement of -OCH₃ with an alkyl/aryl group | researchgate.net |

Applications in Complex Molecule Synthesis and Natural Product Chemistry

Utilization as a Precursor in the Synthesis of Biologically Active Peptidomimetics

The functionalized pentanoic acid scaffold, particularly in its amino acid form, serves as a crucial starting material for the synthesis of complex, biologically active molecules. Its unique structure, combining a phenyl ring with a flexible pentanoic acid chain, makes it an attractive component in the construction of peptidomimetics, which are compounds that mimic the structure and function of peptides.

A notable application of an amino derivative of 5-(4-methoxyphenyl)pentanoic acid is in the total synthesis of Alternariolide, also known as AM-toxin I. AM-toxin I is a host-specific phytotoxin produced by the Alternaria alternata apple pathotype, causing spot disease on susceptible apple cultivars. tandfonline.com The structure of AM-toxin I is a cyclic tetradepsipeptide, which includes the unusual amino acid L-2-amino-5-(p-methoxyphenyl)pentanoic acid (L-Amp). tandfonline.com

To understand the mechanism of action and identify the structural features crucial for the biological activity of AM-toxin I, various analogs have been designed and synthesized. tandfonline.com These studies often involve modifying the L-2-amino-5-(4-methoxyphenyl)pentanoic acid residue or other parts of the cyclic depsipeptide to probe the structure-activity relationship (SAR). researchgate.netoup.com

One approach involved the solid-phase synthesis of AM-toxin I and its analogs, which allows for a more rapid and efficient preparation of these complex molecules. tandfonline.com In these studies, analogs were created where the L-Alanine residue of the natural toxin was replaced by other amino acids such as L-2-aminobutanoic acid, L-norvaline, L-norleucine, and L-leucine. tandfonline.com

Further research into the SAR of AM-toxin I has revealed the critical importance of the side-chain length of the L-2-amino-5-(p-methoxyphenyl)pentanoic acid residue at position 3. oup.comoup.com Two analogs, [L-2-amino-4-(p-methoxyphenyl)butanoic acid³]-AM-toxin I and [L-2-amino-6-(p-methoxyphenyl)hexanoic acid³]-AM-toxin I, were synthesized. oup.com Both of these analogs, which contain a shorter and a longer methylene (B1212753) chain in the side chain, respectively, exhibited significantly weaker necrotic activities on apple leaves compared to the natural AM-toxin I. oup.comoup.com This finding highlights that the specific five-carbon chain length is optimal for the toxin's phytotoxicity. oup.com

The following table summarizes the necrotic activity of various AM-toxin I analogs on the leaves of a susceptible apple cultivar. The activity is compared to that of the natural AM-toxin I.

| Analog | Modification from AM-toxin I | Necrotic Activity (Relative to AM-toxin I) | Reference |

| [L-Leu³]-AM-toxin | L-Alanine at position 3 replaced by L-Leucine | 10 times higher | researchgate.net |

| [L-Tyr³]-AM-toxin | L-Alanine at position 3 replaced by L-Tyrosine | Decreased by a factor of 100 | researchgate.net |

| [L-2-amino-4-(p-methoxyphenyl)butanoic acid³]-AM-toxin I | L-Amp replaced by its lower homolog | Weak | oup.com |

| [L-2-amino-6-(p-methoxyphenyl)hexanoic acid³]-AM-toxin I | L-Amp replaced by its higher homolog | Weak | oup.com |

This table is interactive. You can sort and filter the data.

These SAR studies are invaluable for understanding the interaction of the toxin with its putative receptors in the plant cells and for designing probes to study its mode of action. tandfonline.com

Role as a Core Scaffold or Building Block for Pharmaceutical Intermediates

This compound and its derivatives are recognized as valuable building blocks in organic synthesis and medicinal chemistry. lookchem.cnbldpharm.com Their structure, featuring a terminal carboxylic acid and a methoxy-substituted phenyl ring connected by a flexible alkyl chain, allows for a variety of chemical transformations. This makes them suitable as core scaffolds for the synthesis of more complex molecules, including pharmaceutical intermediates. ontosight.ailookchem.cn

The related compound, 5-(4-methoxyphenyl)-5-oxopentanoic acid, is specifically noted for its use as a building block in the synthesis of other bioactive molecules, thereby contributing to the development of new pharmaceutical agents. lookchem.cn The versatility of the pentanoic acid backbone, combined with the electronic properties of the methoxyphenyl group, provides a foundation for creating diverse molecular architectures with potential therapeutic applications. ontosight.ai

Investigation of Naturally Occurring Aromatic Pentanoic Acids and Their Biosynthetic Pathways

Naturally occurring aromatic amino acids such as tryptophan, phenylalanine, and tyrosine are common metabolites produced by host and microbial metabolism. nih.gov The biosynthesis of more complex aromatic compounds, including those with longer alkyl chains like pentanoic acid derivatives, often involves specialized enzymatic pathways.

In the case of AM-toxins, which contain the L-2-amino-5-(p-methoxyphenyl)pentanoic acid moiety, biosynthesis occurs via a non-ribosomal pathway. mdpi.com These pathways utilize large, multifunctional enzymes known as non-ribosomal peptide synthetases (NPRS). mdpi.com The genes responsible for the biosynthesis of AM-toxin, designated as AMT genes, have been identified and encode the proteins that assemble the toxin from its constituent amino and hydroxy acids. mdpi.com

The biosynthesis of aromatic compounds in microorganisms can follow various complex pathways. For instance, some biosynthetic routes can lead to the formation of compounds like toluene (B28343) and benzoic acid from precursors such as phenylalanine. google.com While the specific biosynthetic pathway for this compound itself is not extensively detailed in the provided context, the general principles of aromatic amino acid metabolism and polyketide synthesis suggest that it likely originates from primary metabolites through a series of enzymatic modifications, including chain extension and aromatic ring formation. The study of these pathways is crucial for understanding how organisms produce such a diverse array of natural products and for harnessing these enzymatic machineries for biotechnological applications. nih.gov

Computational Chemistry and Theoretical Investigations

Molecular Docking and Interaction Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand and predict the interaction between a ligand, such as 5-(4-Methoxyphenyl)pentanoic acid or its derivatives, and a biological target, typically a protein or enzyme. Such studies are instrumental in drug discovery and design.

Phospholipase A2 (PLA2) Inhibition: Derivatives of this compound have been investigated as inhibitors of phospholipase A2 (PLA2), an enzyme family involved in inflammatory processes. Molecular docking studies have been guided by the known structures of PLA2 enzymes to understand how these inhibitors bind. For instance, derivatives of this compound have been developed as potent inhibitors of secreted phospholipase A2 (sPLA2). Molecular docking calculations, sometimes using a known inhibitor as a scaffold, help in designing new, more potent inhibitors.

A notable example involves (S)-5-(4-Benzyloxy-phenyl)-4-(7-phenyl-heptanoylamino)-pentanoic acid, a derivative where the methoxy (B1213986) group is replaced by a benzyloxy group and an amino acid-like moiety is introduced. Docking studies of such derivatives into the active site of human group IIA secreted phospholipase A2 (hGIIA) have provided detailed insights into the binding mode, revealing key interactions with amino acid residues within the enzyme's active site.

Protease Inhibition: The 4-methoxyphenyl (B3050149) structural motif is found in various compounds designed as protease inhibitors. Molecular docking studies have explored the interaction of molecules containing this moiety with proteases from different sources, including viruses. For example, dipeptide-type inhibitors incorporating a 4-methoxyphenylacetyl group have shown inhibitory activity against the SARS-CoV 3CL protease. Docking simulations revealed that these inhibitors can fit into the active site of the protease, with the 4-methoxyphenylacetyl group playing a role in the binding interaction. Similarly, other compounds with a 4-methoxyphenyl group have been docked against the main protease of COVID-19. These studies help in understanding the structure-activity relationship and in designing novel antiviral agents.

Table 1: Examples of Molecular Docking Studies on Compounds Containing the 4-Methoxyphenyl Moiety

| Target Protein | Compound/Derivative Type | Key Findings from Docking Studies |

|---|---|---|

| Human Secreted Phospholipase A2 (hGIIA) | (S)-5-(4-Benzyloxy-phenyl)-4-(7-phenyl-heptanoylamino)-pentanoic acid | Provides insights into binding mode within the enzyme's active site. |

| SARS-CoV 3CL Protease | Dipeptide-type inhibitor with a 4-methoxyphenylacetyl group | The inhibitor fits within the active site, indicating its potential for antiviral activity. |

| Breast Cancer Protein (BRCA2) | 1-phenyl-3(4-methoxyphenyl)-2-propenone | Showed a low binding energy of -7.30 kcal/mol, suggesting it could be an effective drug. |

| COVID-19 Main Protease (Mpro) | 7-(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile | The structure showed promising attached bonds with the active site of the protease. |

Quantitative Structure-Activity Relationship (QSAR) Analyses for Structure Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying physicochemical properties (descriptors) of molecules, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the optimization of a lead molecule to enhance its desired properties.

For this compound, QSAR studies would involve synthesizing and testing a series of analogues with variations in the alkyl chain length, the position or nature of the substituent on the phenyl ring, or modifications to the carboxylic acid group. The biological activity of these compounds would then be correlated with calculated molecular descriptors.

While specific QSAR studies focused solely on this compound are not prominently documented in the searched literature, the principles of QSAR are broadly applicable. For instance, QSAR studies on related structures like phenoxyacetamide analogues as Monoamine Oxidase inhibitors have shown that molecular weight and electronic properties like the Highest Occupied Molecular Orbital (HOMO) energy are important for activity. A positive correlation with molecular weight suggested that bulkier groups could be beneficial, while a negative correlation with HOMO energy indicated that more electrophilic groups might enhance activity. Such insights are invaluable for rationally designing more potent derivatives of this compound for a specific biological target.

Table 2: Common Descriptors Used in QSAR and Their Significance

| Descriptor Category | Example Descriptors | Potential Significance for Structure Optimization |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Relates to the molecule's reactivity, polarity, and ability to engage in electrostatic interactions. |

| Steric | Molecular weight, Molar volume, Surface area | Pertains to the size and shape of the molecule, which is crucial for fitting into a receptor's binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Describes the molecule's solubility and ability to cross biological membranes. |

| Topological | Connectivity indices, Wiener index | Encodes information about the branching and connectivity of the molecular structure. |

Conformational Analysis and Molecular Dynamics Simulations of this compound and its Derivatives

Molecules are not static entities; they are flexible and can adopt various three-dimensional shapes or conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. Molecular dynamics (MD) simulations build upon this by simulating the movement of atoms and molecules over time, providing a dynamic view of conformational changes and interactions.

For this compound, conformational analysis can reveal the most stable low-energy conformations of the flexible pentanoic

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the structural features of 5-(4-Methoxyphenyl)pentanoic acid. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal the arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms. nih.govsemanticscholar.org

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, characteristic signals are observed for the aromatic protons, the methoxy (B1213986) group protons, and the aliphatic chain protons.

¹³C NMR: The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule. Key signals correspond to the carboxyl carbon, the aromatic carbons (including the carbon attached to the methoxy group), the methoxy carbon, and the carbons of the pentanoic acid chain. nih.govepfl.ch

Interactive Data Table: NMR Data for this compound

Below is a table summarizing the typical ¹H and ¹³C NMR chemical shifts for this compound.

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | ~11-12 (broad s) | ~179-180 |

| Aromatic Protons (ortho to OCH₃) | ~6.8 (d) | ~114 |

| Aromatic Protons (meta to OCH₃) | ~7.1 (d) | ~129-130 |

| Methoxy Protons (-OCH₃) | ~3.8 (s) | ~55 |

| Methylene (B1212753) Protons (α to COOH) | ~2.3 (t) | ~34 |

| Methylene Protons (β to COOH) | ~1.6-1.7 (m) | ~24-25 |

| Methylene Protons (γ to COOH) | ~1.6-1.7 (m) | ~31 |

| Methylene Protons (δ to Ar) | ~2.5-2.6 (t) | ~35 |

| Aromatic Carbon (ipso to alkyl) | Not Applicable | ~134 |

| Aromatic Carbon (ipso to OCH₃) | Not Applicable | ~158 |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. 's' denotes a singlet, 'd' a doublet, 't' a triplet, and 'm' a multiplet.

Mass Spectrometry (MS, ESI-HRMS, LC-MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. bldpharm.com High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, which aids in confirming the molecular formula. epfl.ch

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. scholaris.ca This is particularly useful for analyzing complex mixtures and for quantifying the compound in various matrices. unipd.itscispace.com The technique involves separating the components of a mixture using an LC column, followed by their ionization and detection by the mass spectrometer. scholaris.ca

Interactive Data Table: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Interpretation |

| ESI-HRMS | Positive | [M+H]⁺ | Corresponds to the protonated molecule |

| ESI-HRMS | Positive | [M+Na]⁺ | Corresponds to the sodium adduct of the molecule |

| LC-MS | Positive/Negative | Varies | Depends on the specific method and analyte |

Infrared (IR) and Fourier-Transform Infrared (FTIR-ATR) Spectroscopy

Infrared (IR) spectroscopy and its modern variant, Fourier-Transform Infrared (FTIR) spectroscopy with Attenuated Total Reflectance (ATR), are used to identify the functional groups present in this compound. epfl.chbldpharm.com The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

Key characteristic absorption bands for this compound include:

A broad O-H stretch from the carboxylic acid group.

A strong C=O stretch from the carbonyl group of the carboxylic acid.

C-H stretching vibrations from the aromatic ring and the aliphatic chain.

C=C stretching vibrations within the aromatic ring.

A C-O stretching vibration from the methoxy group. epfl.ch

Interactive Data Table: IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid (-OH) | O-H Stretch (broad) | 2500-3300 |

| Carboxylic Acid (C=O) | C=O Stretch | 1700-1725 |

| Aromatic Ring | C=C Stretch | 1600-1450 |

| Alkyl Chain | C-H Stretch | 2850-2960 |

| Methoxy Group | C-O Stretch | 1240-1260 |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

While this compound itself is not chiral, its derivatives can be. vulcanchem.comsmolecule.com For such chiral derivatives, Circular Dichroism (CD) spectroscopy is a powerful technique to study their stereochemistry. epfl.chrsc.org CD spectroscopy measures the differential absorption of left and right circularly polarized light. This provides information about the three-dimensional structure and absolute configuration of chiral molecules. rsc.org The technique is particularly useful in the analysis of chiral compounds synthesized from or incorporating this compound. rsc.org

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures. These methods rely on the differential distribution of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most widely used chromatographic techniques for the analysis of this compound. bldpharm.comsmolecule.com These methods offer high resolution, sensitivity, and speed.

In a typical HPLC or UPLC setup, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the different affinities of the compounds for the stationary and mobile phases. UPLC systems utilize smaller particle sizes in the column, leading to higher efficiency, faster analysis times, and better resolution compared to traditional HPLC. lcms.cz A variety of detectors, such as UV-Vis or mass spectrometers, can be coupled with HPLC or UPLC systems for the detection and quantification of the eluted compounds. nih.gov

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. However, due to the high polarity and low volatility of carboxylic acids like this compound, direct analysis by GC is challenging, often resulting in poor peak shape and low sensitivity. colostate.edulmaleidykla.lt To overcome these limitations, derivatization is a crucial prerequisite step to convert the polar carboxyl group into a less polar, more volatile ester or silyl (B83357) derivative. colostate.edugcms.cz

Derivatization Protocols:

Esterification: A common method involves converting the carboxylic acid to its corresponding methyl or ethyl ester. This can be achieved by reacting the compound with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acidic catalyst such as Boron Trifluoride (BF₃). gcms.czku.dk For instance, heating the sample with BF₃·EtOH complex converts the pentanoic acid moiety into its ethyl ester, which is significantly more volatile and suitable for GC analysis. ku.dk

Silylation: Another effective technique is silylation, where the active hydrogen of the carboxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. lmaleidykla.lt The reaction is typically rapid and produces volatile TMS esters that exhibit excellent chromatographic behavior. lmaleidykla.ltgcms.cz

GC-MS Analysis:

Once derivatized, the compound can be analyzed using a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS). The GC separates the derivative from other components in the sample, and the MS provides mass information for identification and structural confirmation. mdpi.comtandfonline.com

A typical GC-MS system for analyzing the derivatized this compound would employ a capillary column, such as a nonpolar HP-5ms (30 m × 0.25 mm i.d. × 0.25 µm film thickness) or a polar DB-FFAP column. mdpi.comoup.com The mass spectrometer would operate in electron ionization (EI) mode, scanning a mass range (e.g., m/z 50–550) to detect the molecular ion and characteristic fragment ions of the derivative. mdpi.com

Table 1: Representative GC-MS Parameters for Analysis of Derivatized this compound

| Parameter | Value |

| GC System | Agilent Gas Chromatograph |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Injection Mode | Splitless |

| Injector Temp. | 260 °C |

| Carrier Gas | Helium (1.0 mL/min) |

| Oven Program | 70°C (1 min), then 15°C/min to 300°C (hold 5 min) |

| MS System | Mass Selective Detector |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-650 |

| Transfer Line Temp. | 280 °C |

Purity Assessment and Structural Elucidation Protocols

Establishing the purity and confirming the chemical structure of this compound are critical steps for its use in research and development. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Purity Assessment via High-Performance Liquid Chromatography (HPLC):

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for assessing the purity of aromatic carboxylic acids. helixchrom.comijcce.ac.ir The technique separates the main compound from any impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

A typical HPLC method would involve an isocratic or gradient elution with a mobile phase consisting of an aqueous buffer (often with an acid like phosphoric acid or formic acid to suppress ionization of the carboxyl group) and an organic modifier like acetonitrile (B52724) or methanol. ijcce.ac.irsielc.com The pH of the mobile phase is a critical parameter that affects the retention and peak shape of the analyte. nih.gov Detection is commonly performed using a UV detector at a wavelength where the methoxyphenyl chromophore absorbs, typically around 225-230 nm. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For high-purity reference standards, this value is often expected to be >98%.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the molecular structure of organic compounds. jchps.com ¹H NMR provides detailed information about the chemical environment, connectivity, and relative number of protons in the molecule.

For this compound (dissolved in a deuterated solvent like CDCl₃), the ¹H NMR spectrum would exhibit characteristic signals:

Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.2 ppm), corresponding to the four protons on the para-substituted benzene (B151609) ring. The protons closer to the methoxy group will be more shielded (upfield) than those closer to the alkyl chain.

Methoxy Protons: A sharp singlet at approximately δ 3.8 ppm, integrating to three protons, representing the methyl group of the ether.

Alkyl Chain Protons: A series of multiplets in the upfield region (δ 1.6-2.6 ppm). The methylene group adjacent to the carboxyl group (-CH₂COOH) would appear as a triplet at around δ 2.4 ppm. The methylene group adjacent to the aromatic ring (-Ar-CH₂-) would be a triplet around δ 2.6 ppm. The other two methylene groups in the middle of the chain would appear as multiplets.

Carboxylic Acid Proton: A broad singlet, typically far downfield (δ 10-12 ppm), which may sometimes not be observed due to exchange with trace amounts of water.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | ~11.0 | Broad Singlet | 1H |

| Aromatic (Ha) | ~7.10 | Doublet | 2H |

| Aromatic (Hb) | ~6.85 | Doublet | 2H |

| Methoxy (-OCH₃) | ~3.80 | Singlet | 3H |

| Methylene (-Ar-CH₂-) | ~2.60 | Triplet | 2H |

| Methylene (-CH₂COOH) | ~2.35 | Triplet | 2H |

| Methylene (-CH₂CH₂CH₂-) | ~1.65 | Multiplet | 4H |

Biological Activity and Mechanistic Studies in Vitro and Non Clinical Organismal Contexts

Anthelmintic Activity and Target Engagement of N-(4-Methoxyphenyl)pentanamide in Toxocara canis

A simplified derivative of the widely used anthelmintic drug albendazole (B1665689), N-(4-methoxyphenyl)pentanamide (N4MP), has demonstrated significant anthelmintic properties against the nematode Toxocara canis. nih.govnih.gov This parasite is a roundworm found in animals that can cause infections in humans. nih.gov In vitro bioassays have shown that N4MP affects the viability of T. canis in a manner that is dependent on both time and concentration, similar to the effects of albendazole. nih.govnih.gov

Notably, N4MP exhibits a more favorable cytotoxicity profile compared to albendazole. While albendazole showed significant toxicity to both human and animal cell lines, N4MP displayed significantly reduced cytotoxicity. nih.gov This suggests that the molecular simplification of albendazole to N4MP could be a promising strategy for developing new anthelmintic agents with improved safety profiles. nih.gov

| Compound | Target Organism | Key Findings | Reference |

| N-(4-Methoxyphenyl)pentanamide (N4MP) | Toxocara canis | Time- and concentration-dependent anthelmintic activity. Lower cytotoxicity than albendazole. | nih.govnih.gov |

| Albendazole | Toxocara canis | Time- and concentration-dependent anthelmintic activity. Significant cytotoxicity to human and animal cells. | nih.gov |

Proposed Mechanistic Insights into Anthelmintic Action (e.g., tubulin binding for related compounds)

The precise mechanism of action for N-(4-methoxyphenyl)pentanamide against T. canis has not been fully elucidated. nih.gov However, it is hypothesized to be similar to that of benzimidazoles like albendazole. nih.gov In roundworms, albendazole functions by binding to tubulins, which prevents their polymerization into microtubules. nih.gov These microtubules are crucial for essential cellular functions, including glucose uptake. nih.gov The disruption of microtubule formation leads to the depletion of glycogen (B147801) stores in the parasite, ultimately resulting in its death. nih.gov Docking studies have suggested that N4MP may also bind to the colchicine (B1669291) site of T. canis β-tubulin. researchgate.net

Evaluation of Protease Inhibition and Anti-inflammatory Activities of Derived Compounds

Derivatives of pentanoic acid have been investigated for their potential as protease inhibitors and anti-inflammatory agents. ontosight.ainih.gov Protease inhibitors are known to play a role in modulating inflammation. nih.gov One complex pentanoic acid derivative has been shown to inhibit the activity of certain serine proteases with an IC₅₀ value of 10 nM. ontosight.ai This same compound also demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. ontosight.ai Phenolic acids, a broader class of compounds that includes derivatives of 5-(4-Methoxyphenyl)pentanoic acid, are recognized for their anti-inflammatory and antioxidant properties. encyclopedia.pubnih.gov These compounds are believed to exert their effects by mitigating inflammatory responses and regulating the immune system. frontiersin.orgmdpi.com For instance, 4-hydroxybenzoic acid has been shown to reduce levels of inflammatory cytokines like IL-6, TNF-α, and IL-1β. mdpi.com

Assessment of Fungicidal and Insecticidal Properties of Related Derivatives

The potential of related chemical structures as fungicidal and insecticidal agents has been explored. For example, derivatives of pyrazole (B372694), a heterocyclic compound, have shown a broad spectrum of pharmacological activities, including fungicidal and insecticidal effects. nih.govmdpi.com The introduction of halopyrazole groups into the matrine (B1676216) structure, a botanical pesticide, significantly enhanced its insecticidal activity against several pests, including Plutella xylostella and Mythimna separata. mdpi.com These derivatives also exhibited notable fungicidal activity against various plant pathogens. mdpi.com Additionally, certain arylthioacetamide derivatives have been developed for their insecticidal, acaricidal, nematicidal, and molluscicidal properties. google.com

Investigation of Modulatory Effects on Protein Aggregation Processes by Derivatives (e.g., IAPP aggregation)

Derivatives of related compounds have been studied for their ability to modulate the aggregation of proteins, a process implicated in several diseases. nih.govnih.gov Specifically, the aggregation of islet amyloid polypeptide (IAPP) is a pathological hallmark of type 2 diabetes. nih.gov Certain piperic acid derivatives have been identified as modulators of IAPP aggregation, with some accelerating fibril formation. rsc.orgrsc.org In contrast, a naphthalimide-appended oligopyridylamide-based α-helical mimetic, DM 1, has been shown to completely inhibit IAPP aggregation at substoichiometric concentrations. nih.gov This compound was also capable of disaggregating pre-existing IAPP oligomers and fibrils, thereby reversing their cytotoxic effects. nih.gov

Enzyme Inhibition Studies (e.g., Group VIA Calcium-Independent PLA2 inhibition)

Derivatives of this compound have been evaluated for their inhibitory effects on various enzymes, including phospholipase A2 (PLA2). The Group VIA Ca2+-independent PLA2 (iPLA2β) is an enzyme that has been implicated in various biological processes and diseases. nih.govnih.gov A novel class of GVIA iPLA2 inhibitors based on a β-lactone ring has been developed. nih.gov The inhibitory potency of these compounds is influenced by the substitution pattern on the lactone ring. nih.gov For example, a four-carbon chain with a phenyl group at position-3 and a propyl group at position-4 of the lactone ring confers excellent potency. nih.gov Other studies have identified 2-oxoester compounds as potent inhibitors of cytosolic phospholipase A2 (GIVA cPLA2). acs.org The inhibitory activity is often presented as the mole fraction of the inhibitor required to inhibit the enzyme by 50% (X_I(50)). psu.edu

| Compound Class | Target Enzyme | Key Findings | Reference |

| β-Lactone derivatives | Group VIA Ca2+-independent PLA2 (GVIA iPLA2) | Potent inhibition, with potency dependent on substitution pattern. | nih.gov |

| 2-Oxoester derivatives | Cytosolic Phospholipase A2 (GIVA cPLA2) | Potent inhibition. | acs.org |

Impact of Related Phenolic Acids on Cellular Processes (e.g., ATP levels in CD4+ cells)

Phenolic acids, which are structurally related to this compound, have been shown to influence various cellular processes. For example, 5-(3,4,5-trihydroxyphenyl)pentanoic acid has been found to reduce ATP levels in mouse CD4+ cells, which is an indicator of CD4+ cell activity. mdpi.com In contrast, certain metabolites of epigallocatechin gallate (EGCG), a green tea polyphenol, have been observed to increase ATP levels in murine CD4+ T cells, suggesting an activating effect on T cell functions. frontiersin.org These findings highlight the diverse effects that phenolic acids and their derivatives can have on immune cell function and metabolism. frontiersin.orgnih.gov

Bioactivity in Plant Systems: Necrotic Effects of AM-toxin I Analogs on Apple Leaf

AM-toxins, produced by the Alternaria alternata apple pathotype, are host-specific phytotoxins that induce necrotic lesions on the leaves of susceptible apple cultivars, such as Indo and Starking Delicious. tandfonline.comnih.gov The primary and most abundant of these is AM-toxin I, a cyclic depsipeptide. nih.gov A key component of AM-toxin I is the amino acid L-2-amino-5-(p-methoxyphenyl)pentanoic acid (L-Amp). semanticscholar.org Research into the structure-activity relationship of AM-toxin I has demonstrated that the specific structure of this amino acid residue is critical for its potent necrotic activity.

Studies involving synthetic analogs of AM-toxin I, where the L-Amp residue is modified, have provided significant insights into its phytotoxic effects. The length of the amino acid side-chain at position 3 has been shown to be highly important for inducing necrosis. oup.com When the L-Amp residue was replaced with homologs containing shorter or longer side-chains—specifically L-2-amino-4-(p-methoxyphenyl)butanoic acid or L-2-amino-6-(p-methoxyphenyl)hexanoic acid—the resulting analogs exhibited only weak necrotic activity on apple leaves. oup.com This indicates that the pentanoic acid structure is optimal for the toxin's function.

The mechanism of action for AM-toxins involves targeting both the plasma membrane and chloroplasts in susceptible apple cells. nih.govtandfonline.com Toxin treatment leads to ultrastructural changes, including plasma membrane invagination and disorganization of chloroplasts, which is accompanied by an inhibition of photosynthetic CO2 fixation. nih.govoup.com The necrotic activity of various AM-toxin I analogs has been quantitatively correlated with their ability to inhibit photosynthetic O₂ evolution, suggesting that the effect on chloroplasts is closely linked to the development of visible necrotic symptoms. tandfonline.comnih.gov

The following table presents data on the necrotic activity of AM-toxin I and several of its analogs on the susceptible apple cultivar 'Indo'. The activity is often measured as the minimum concentration required to cause necrosis.

Table 1: Necrotic Activity of AM-toxin I and Its Analogs on Apple Leaves

| Compound/Analog | Minimum Concentration for Necrosis (M) | Relative Necrotic Activity (%) |

|---|---|---|

| AM-toxin I | 10⁻⁸ | 100 |

| [L-Leucine¹]AM-toxin I | 10⁻⁷ | 10 |

| [L-Alanine²]AM-toxin I | >10⁻⁴ | <0.01 |

| [D-Alanine²]AM-toxin I | 10⁻⁵ | 0.1 |

| [L-2-amino-4-(p-methoxyphenyl)butanoic acid³]AM-toxin I | 10⁻⁶ | 1 |

Data compiled from multiple studies to illustrate structure-activity relationships. oup.comresearchgate.net The relative activity is calculated with AM-toxin I as the benchmark at 100%.

Metabolism and Biotransformation Studies

Pathways of Metabolic Transformation in Model Biological Systems (e.g., gut microbiota, in ovo studies)

The metabolism of phenyl-alkanoic acids is significantly influenced by the gut microbiota. tandfonline.comnih.gov These microorganisms can perform a range of biotransformations, including dehydroxylation, demethylation, and cleavage of flavonoid structures to produce simpler phenolic acids. nih.govmdpi.com For instance, proanthocyanidins (B150500) are metabolized by gut bacteria into various low-molecular-weight phenolic acids, including hydroxyphenylpropionic and hydroxyphenylvaleric acids. mdpi.com Specifically, the metabolism of flavan-3-ols by human intestinal bacteria can yield 5-(3-hydroxyphenyl)pentanoic acid. mdpi.com While direct studies on 5-(4-methoxyphenyl)pentanoic acid are limited, the metabolic pathways of structurally similar compounds suggest it would undergo analogous transformations. The gut microbiota can demethylate methoxy-substituted phenolic compounds, a process that could convert this compound into its corresponding phenolic derivative, 5-(4-hydroxyphenyl)pentanoic acid. mdpi.com

In ovo studies, using avian eggs, provide another model system for metabolic investigations. Research on veratric acid (3,4-dimethoxybenzoic acid) in incubated hen's eggs revealed that O-demethylation occurs, specifically at the para-methoxyl group, yielding 4-hydroxy-3-methoxybenzoic acid. researchgate.net This model highlights the capability of embryonic systems to perform key metabolic reactions like demethylation and conjugation. researchgate.net

Characterization of Conjugated Metabolites (e.g., amino acid, glucuronide, and sulfate (B86663) conjugates)

Phase II metabolism involves the conjugation of the parent compound or its phase I metabolites with endogenous molecules, which increases their water solubility and facilitates excretion. For phenyl-alkanoic acids, common conjugation reactions include the formation of glucuronide, sulfate, and amino acid conjugates. tandfonline.comrsc.org

Amino Acid Conjugates : Phenylacetic acids, which can be formed from the β-oxidation of longer-chain phenyl-alkanoic acids, are known to form glycine (B1666218) conjugates. nih.gov It is plausible that this compound or its metabolites could be conjugated with amino acids like glycine. nih.gov The compound 2-amino-5-(4-methoxyphenyl)pentanoic acid is a known amino acid derivative. nih.govbldpharm.comvulcanchem.com

Glucuronide Conjugates : Glucuronidation is a major pathway for the metabolism of synthetic cannabinoids that contain a methoxyphenyl moiety. nih.govnih.gov Phenolic metabolites generated in the gut are often conjugated with glucuronic acid in the liver. tandfonline.com For example, after consumption of certain procyanidins, metabolites such as 5-(phenyl)-γ-valerolactone-glucuronides are detected. rsc.org It is highly probable that the hydroxylated metabolites of this compound would undergo glucuronidation. rsc.orghmdb.ca

Sulfate Conjugates : Sulfation is another key conjugation pathway. The enzyme Sulfotransferase 1A3 is known to sulfate phenolic compounds. hmdb.ca For example, 4-hydroxy-5-[4-methoxy-3-(sulfooxy)phenyl]pentanoic acid is a predicted sulfated metabolite. chemfont.ca Metabolites of related compounds, such as 5-(hydroxyphenyl)valeric acid-sulfate, have been identified in metabolic studies. rsc.org The presence of a hydroxyl group, following demethylation of the parent compound, would make it a substrate for sulfotransferase enzymes. nih.govhmdb.caphytohub.eu

Table 1: Potential Conjugated Metabolites of this compound

Investigation of β-Oxidation Pathways for Related Phenyl-Alkanoic Acids

β-oxidation is the primary pathway for the degradation of fatty acids and their phenyl-alkanoic acid analogues. tandfonline.com This process involves the sequential shortening of the alkanoic acid side chain by two carbon atoms in each cycle. The degradation of n-alkanoic and n-phenylalkanoic acids can be carried out by multiple sets of β-oxidation enzymes. nih.govhmdb.caglpbio.com In his pioneering work, Dakin used ω-phenyl-alkanoic acids, including 5-(phenyl)pentanoic acid, to study this metabolic pathway. tandfonline.com He observed that these compounds are degraded via β-oxidation, leading to the formation of shorter-chain acids like phenylacetic acid and benzoic acid (which is then conjugated to hippuric acid). tandfonline.com

The process for this compound would be expected to proceed as follows:

Activation of the carboxylic acid to its Coenzyme A (CoA) thioester, 5-(4-methoxyphenyl)pentanoyl-CoA.

Two successive cycles of β-oxidation would shorten the five-carbon side chain.

The first cycle would yield 3-(4-methoxyphenyl)propanoic acid.

The second cycle would result in the formation of 4-methoxyphenylacetic acid. chemicalbook.comwikipedia.org

The presence of the methoxy (B1213986) group on the phenyl ring can influence the efficiency of these enzymatic reactions. tandfonline.com

Regioselective O-Demethylation and O-Methylation Processes in Metabolites

The methoxy group of this compound is a key site for metabolic transformation.

O-Demethylation : The removal of the methyl group (O-demethylation) is a common phase I metabolic reaction, often catalyzed by cytochrome P450 enzymes in the liver. nih.govnih.gov This reaction converts the methoxy group into a hydroxyl group, yielding 5-(4-hydroxyphenyl)pentanoic acid. This process is frequently observed in the metabolism of various drugs and xenobiotics containing methoxyphenyl moieties. nih.govnih.gov Studies on veratric acid and other dimethoxy compounds show a preference for demethylation at the para-position over the meta-position. researchgate.net Following demethylation, the resulting phenolic compound is a prime substrate for phase II conjugation reactions. nih.gov

O-Methylation : The reverse reaction, O-methylation, is catalyzed by enzymes such as catechol-O-methyltransferase (COMT). tandfonline.com This process typically involves the transfer of a methyl group to a hydroxyl group. If this compound were to undergo hydroxylation on the phenyl ring at a position adjacent to the existing methoxy group (creating a catechol-like structure), this new hydroxyl group could then be methylated. However, the primary pathway for a simple 4-methoxy substituted compound is demethylation. researchgate.netnih.gov O-methylation is more relevant in the metabolism of compounds that already possess a catechol (3,4-dihydroxy) structure. nih.gov

Table 2: Key Metabolic Processes and Resulting Compounds

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-Methoxyphenyl)pentanoic acid, and how is structural purity validated?

- Synthesis : The compound is synthesized via multicomponent reactions (MCRs), such as Program B described by Konstantinidou et al. (2020), yielding intermediates like 4-(N-((R)-1-(4-methoxyphenyl)ethyl)acetamido)-5-oxo-5-(phenethylamino)pentanoic acid (98% yield) . Key steps include amide coupling and acid hydrolysis.

- Purity Validation : Structural integrity is confirmed using , , and high-resolution mass spectrometry (HRMS). For example, HRMS (ESI) with [M+H] or [M+Na] peaks ensures molecular accuracy .

Q. How does this compound interact with α7 nicotinic acetylcholine receptors (nAChRs), and what methodologies confirm its agonist activity?

- Receptor Interaction : The compound acts as a full agonist of α7 nAChRs, modulating cognitive functions like memory and attention. Its efficacy is linked to the 4-methoxyphenyl-pyrazole moiety, which enhances receptor binding .

- Methodologies :

- In Vitro : Radioligand binding assays using -MLA (methyllycaconitine) to measure receptor affinity.

- In Vivo : Behavioral models (e.g., novel object recognition in rodents) assess cognitive improvement .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in pharmacological efficacy across receptor binding assays?

- Case Study : Homologues like 5-amino-3-(4-chlorophenyl)pentanoic acid ( ) showed discrepancies in GABA receptor activity.

- Strategies :

- Chiral HPLC : Ensures enantiomeric purity (e.g., 99.8% ee for R-enantiomer) to isolate pharmacologically active forms .

- Functional Assays : Guinea pig ileum contraction tests differentiate receptor-specific effects (e.g., GABA-mediated vs. non-specific inhibition) .

Q. How can computational methods optimize the antioxidant properties of this compound derivatives?

- Approach :

- TDDFT Calculations : Predict transient absorption spectra (e.g., λ) for radical intermediates, validated against pulse radiolysis data .

- Thermodynamic Modeling : M05-2X/6-311+G(d,p)/SMD-level calculations assess feasibility of dimer anion formation (e.g., 4Se–Se bonds in oxidized species) .

- Design Insights : Substituent effects (e.g., benzyl vs. phenyl groups) are critical. Derivatives with benzyl selenyl groups exhibit superior radical scavenging (Br, CO, ROO) due to enhanced electron delocalization .

Q. What methodologies assess metabolic stability and secondary metabolite formation of this compound?

- Primary Metabolism : Rat liver microsomes and -labeling identify metabolites like 5-(4'-amidinophenoxy)pentanoic acid via oxidative cleavage .

- Secondary Metabolism :

- Sulfation/Glucuronidation : Isolated perfused liver models coupled with enzymatic hydrolysis (sulfatase/β-glucuronidase) detect conjugated metabolites .

- Analytical Tools : HPLC-UV/HRMS quantifies metabolite ratios, revealing >85% metabolic conversion within 4 hours .

Q. How is enantiomeric purity achieved and validated in derivatives of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.